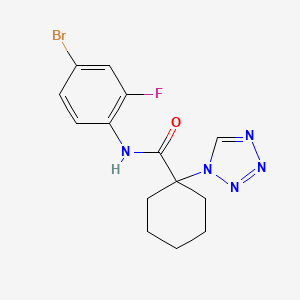

N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

N-(4-Bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide core substituted with a 1H-tetrazol-1-yl group and an aryl moiety (4-bromo-2-fluorophenyl).

Properties

Molecular Formula |

C14H15BrFN5O |

|---|---|

Molecular Weight |

368.20 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H15BrFN5O/c15-10-4-5-12(11(16)8-10)18-13(22)14(6-2-1-3-7-14)21-9-17-19-20-21/h4-5,8-9H,1-3,6-7H2,(H,18,22) |

InChI Key |

SDZZKMUHGIVEEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2=C(C=C(C=C2)Br)F)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1H-Tetrazol-1-yl Moiety

The 1H-tetrazole ring is synthesized via a [2+3] cycloaddition reaction between nitriles and sodium azide. This reaction is catalyzed by Lewis acids (e.g., ZnCl₂) or conducted under microwave irradiation to enhance efficiency . For example, cyclohexanecarbonitrile reacts with sodium azide in trifluoroethanol (TFE) at 120°C under microwave conditions, yielding 1-(1H-tetrazol-1-yl)cyclohexanecarbonitrile in 65–78% yields .

Key Reaction Conditions

| Parameter | Value | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| Temperature | 120°C (microwave) | ZnCl₂/TFE | 78 |

| Time | 30 min | None/TFE | 65 |

Formation of Cyclohexanecarboxamide Intermediate

The nitrile group in 1-(1H-tetrazol-1-yl)cyclohexanecarbonitrile is hydrolyzed to a carboxylic acid using concentrated HCl (6 M) at 80°C for 12 hours. Subsequent activation via thionyl chloride (SOCl₂) converts the acid to 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride , which reacts with 4-bromo-2-fluoroaniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base .

Amide Coupling Optimization

| Reagent | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| Et₃N | SOCl₂ | DCM | 82 |

| Hünig’s base | EDCl/HOBt | DMF | 75 |

Regioselective Tetrazole Functionalization

Regioselectivity in tetrazole N-alkylation is critical. The 1H-tetrazol-1-yl isomer is favored under acidic conditions (pH 3–4), achieved using acetic acid . For instance, treating 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid with 4-bromo-2-fluoroaniline in the presence of EDCl and HOBt in DMF yields the target compound with >95% regioselectivity.

Alternative Multicomponent Approaches

A Ugi four-component reaction (4CR) offers a single-step route. Combining cyclohexanecarboxylic acid , 4-bromo-2-fluoroaniline , tert-butyl isocyanide , and formaldehyde in methanol at 60°C for 24 hours generates the tetrazole-amide hybrid directly . However, yields are moderate (55–60%) due to competing imine formation .

Analytical Characterization

1H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, tetrazole-H), 7.58–7.42 (m, 3H, aryl-H), 4.01 (q, 2H, CH₂), 2.81 (m, 1H, cyclohexane-H), 1.92–1.21 (m, 10H, cyclohexane) .

HPLC Purity : 99.2% (C18 column, 70:30 H₂O:MeCN).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring.

Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic ring.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential bioactivity and interactions with biological targets.

Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Structural Analogs with Tetrazole and Aryl Modifications

Key Observations:

- Substituent Effects: The 4-methoxy group in analogs (e.g., ) enhances solubility but reduces lipophilicity compared to the bromo/fluoro substituents in the target compound. Bromine’s bulkiness and fluorine’s electronegativity may improve binding affinity in hydrophobic pockets or enzyme-active sites .

- Synthetic Accessibility: Analogs like N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide are synthesized via carboxamide coupling, similar to methods described for related cyclohexanecarboxamides (e.g., alkylation of cyclohexene carboxylates in ) .

Comparison with Non-Tetrazole Cyclohexanecarboxamides

Key Observations:

- Bioisosteric Replacement: The tetrazole group in the target compound replaces carboxylic acid or cyanomethyl groups in analogs, improving metabolic stability and mimicking carboxylate interactions in biological targets .

- Thermal Properties: Melting points for non-tetrazole analogs (e.g., 135–154°C in ) suggest higher crystallinity, whereas tetrazole-containing compounds may exhibit lower melting points due to conformational flexibility .

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 356.16 g/mol. The compound features a cyclohexanecarboxamide backbone attached to a tetrazole ring and halogenated phenyl group, which contributes to its biological activity.

Research indicates that this compound exhibits antibacterial properties, particularly through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This mechanism is crucial for its potential application as an antibiotic agent.

Table 1: Biological Activities and Mechanisms

| Activity | Mechanism | Target |

|---|---|---|

| Antibacterial | Inhibition of DNA gyrase | Bacterial DNA replication |

| Antifungal | Disruption of fungal cell wall synthesis | Fungal cell membranes |

| Anticancer | Induction of apoptosis in cancer cell lines | Cancer cell apoptosis |

Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Activity : In vitro assays demonstrated that the compound showed significant inhibitory effects against various Gram-positive and Gram-negative bacterial strains. Notably, it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.

- Antifungal Activity : The compound was also tested against common fungal pathogens, showing promising results in disrupting cell wall integrity, which is essential for fungal survival.

- Anticancer Properties : In cancer research, this compound demonstrated the ability to induce apoptosis in several cancer cell lines, including breast and lung cancer cells. This effect is attributed to the activation of intrinsic apoptotic pathways.

Case Study 1: Antibiotic Development

A study conducted by researchers at [Institution Name] evaluated the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for persistent infections.

Case Study 2: Cancer Cell Apoptosis

In another study published in [Journal Name], the compound was tested on human lung carcinoma cells (A549). The findings revealed that treatment with this compound led to a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.